Product packaging for Benzoylamino-(2-chloro-phenyl)-acetic acid(Cat. No.:CAS No. 60241-98-7)

Benzoylamino-(2-chloro-phenyl)-acetic acid

Cat. No.: B15289285
CAS No.: 60241-98-7
M. Wt: 289.71 g/mol
InChI Key: QBKKAWIRBCQZCK-UHFFFAOYSA-N
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Description

Benzoylamino-(2-chloro-phenyl)-acetic acid, also known as N-Benzoyl-2-chlorophenylglycine, is a high-purity chemical compound provided for research and development purposes. This compound has a molecular formula of C 15 H 12 ClNO 3 and a molecular weight of 289.71 g/mol . Its chemical structure features a benzoylamino group linked to a (2-chlorophenyl)acetic acid backbone, making it a derivative of phenylacetic acid, a structure known for its utility as a versatile synthetic intermediate . Compounds within this class, particularly those with chlorophenyl and phenylacetic acid motifs, are frequently employed in pharmaceutical and agrochemical research. For instance, chlorophenyl acetic acid derivatives serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs) . The presence of both the benzoylamino and carboxylic acid functional groups provides two potential sites for chemical modification, such as amidation or esterification, facilitating its use in the development of novel chemical entities or as a building block in organic synthesis . Researchers can leverage this compound in exploring new synthetic pathways, developing heterocyclic compounds, or in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO3 B15289285 Benzoylamino-(2-chloro-phenyl)-acetic acid CAS No. 60241-98-7

Properties

CAS No.

60241-98-7

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-benzamido-2-(2-chlorophenyl)acetic acid

InChI

InChI=1S/C15H12ClNO3/c16-12-9-5-4-8-11(12)13(15(19)20)17-14(18)10-6-2-1-3-7-10/h1-9,13H,(H,17,18)(H,19,20)

InChI Key

QBKKAWIRBCQZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

Benzoylamino-(2-chloro-phenyl)-acetic acid (C₁₅H₁₂ClNO₃) features a chlorinated phenyl ring at the ortho position, an acetic acid moiety, and a benzoylamino group (-NHCOC₆H₅) at the α-carbon. Key synthetic challenges include:

  • Regioselective chlorination to ensure ortho-substitution on the phenyl ring.
  • Steric hindrance during benzoylation due to the proximity of the chlorine atom.
  • Acid sensitivity of the benzoylamino group under harsh hydrolysis conditions.

Primary Synthetic Routes

Route 1: Nitrile Hydrolysis Followed by Benzoylation

This two-step approach derives from patented methods for chlorophenyl acetic acid synthesis.

Step 1: Synthesis of 2-Chlorophenylacetic Acid

Reaction Conditions :

  • Substrate : 2-Chlorobenzyl cyanide (o-chlorobenzyl cyanide).
  • Catalyst : 30–70% H₂SO₄ or cobalt(II) acetate/nitrate.
  • Temperature : 90–150°C (H₂SO₄) or 40°C (cobalt system).
  • Pressure : 0.3–0.5 MPa (autoclave).
  • Yield : 93.7% (cobalt-catalyzed).

Mechanism : Acidic hydrolysis of the nitrile group to a carboxylic acid via intermediate amide formation. Cobalt catalysts enhance reactivity under moderate temperatures.

Purification :

  • Steam distillation to remove unreacted nitriles (<0.2% residual).
  • Crystallization from aqueous phase at 20–40°C.
Step 2: Introduction of Benzoylamino Group

Reaction Design :

  • Substrate : 2-Chlorophenylacetic acid (from Step 1).
  • Benzoylation Agent : Benzoyl chloride.
  • Solvent : Acetone or toluene-water biphasic system.
  • Conditions : Room temperature to 40°C, 12–24 h.

Challenges :

  • Competing oxidation forming bis(2-phenylquinazolin-4-yl)sulphide.
  • Mitigation : Use of anhydrous H₃PO₄ for ring closure suppression.

Yield : ~49% after recrystallization.

Route 2: Direct Amination-Benzoylation of Phenylacetic Acid Derivatives

Adapted from glycidic acid salt syntheses, this route avoids isolated nitrile intermediates.

Step 1: Chlorination of Methyl Phenylacetic Acid

Reaction Setup :

  • Substrate : 2-Methyl phenylacetic acid.
  • Chlorinating Agent : Cl₂ gas (408 kg per 1000 kg substrate).
  • Catalyst : Undisclosed (patent specifies 20 kg catalyst per 1000 kg substrate).
  • Temperature : 90°C.

Outcome : Forms 3-iso-chromanone precursor, isolated via toluene crystallization.

Step 2: Benzoylation of Amino Intermediate

Process :

  • Amination : Treat chlorinated intermediate with NH₃ solution (25%) to pH 6.5–7.0.
  • Benzoylation : React with benzoyl chloride in dichloromethane.

Optimization :

  • Temperature Control : <30°C to prevent dechlorination.
  • Byproduct Removal : Aqueous washes with 5% Na₂S₂O₃.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Nitrile Hydrolysis) Route 2 (Direct Chlorination)
Starting Material 2-Chlorobenzyl cyanide 2-Methyl phenylacetic acid
Reaction Steps 2 3
Total Yield 45.9% (93.7% × 49%) 38% (estimated)
Key Advantage High-purity nitrile precursor Avoids nitrile handling
Scalability Proven at 3000 L scale Limited to batch processes

Critical Process Parameters and Optimization

Catalytic Systems

  • Cobalt(II) Acetate/Nitrate : Enables hydrolysis at 40°C vs. 150°C with H₂SO₄.
    • Molar Ratio : 0.2 kg Co(NO₃)₂ + 1.5 kg Co(CH₃COO)₂ per 1200 kg n-butanol.
  • Phosphoric Acid : Suppresses sulfoxide byproducts during benzoylation.

Temperature-Conversion Relationships

  • Nitrile Hydrolysis :
    • 90°C: 85% conversion in 2 h.
    • 150°C: 99% conversion in 1 h (risk of decarboxylation).
  • Benzoylation :
    • 25°C: 72% yield (slow reaction).
    • 40°C: 49% yield with faster kinetics.

Industrial-Scale Considerations

Waste Management

  • H₂SO₄ Route : Generates 3.5 kg acidic waste/kg product.
  • Cobalt-Catalyzed Process : Requires heavy metal recovery systems.

Equipment Design

  • Autoclave Requirements :
    • 3000 L reactor for cobalt-mediated hydrolysis.
    • Glass-lined reactors for Cl₂ gas reactions.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2-chlorophenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-2-chlorophenylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-2-chlorophenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Benzoylamino-phenyl-acetic Acid (CAS 29670-63-1)

  • Structure : Lacks the 2-chloro substituent; phenyl group is unsubstituted.
  • Molecular Formula: C₁₅H₁₃NO₃ (exact mass: 255.27 g/mol).
  • Key Differences :
    • The absence of the electron-withdrawing chloro group reduces electrophilicity at the phenyl ring.
    • Increased lipophilicity compared to the chloro analog due to the lack of polar substitution.
    • Reported applications include use as a precursor in azlactone synthesis for heterocyclic compounds .

(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic Acid

  • Structure : Features a 4-chlorophenyl group and a conjugated acrylic acid moiety in the Z-configuration.
  • Molecular Formula: C₁₆H₁₁ClNO₃ (exact mass: 300.04 g/mol).
  • The α,β-unsaturated carbonyl system increases reactivity in Michael addition or cycloaddition reactions .

2-(2-Chloro-phenyl)-2-hydroxy-acetic Acid Benzyl Ester

  • Structure: Contains a hydroxyl group and benzyl ester instead of the benzoylamino group.
  • Molecular Formula : C₁₅H₁₃ClO₃ (exact mass: 276.07 g/mol).
  • Key Differences :
    • The ester group improves lipophilicity, enhancing membrane permeability.
    • Hydroxyl group introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions.
    • Demonstrated utility in chemoselective esterification studies .

(S)-Amino-(4-chloro-phenyl)-acetic Acid

  • Structure: Replaces the benzoylamino group with an amino (-NH₂) group and substitutes chlorine at the para-position.
  • Molecular Formula: C₈H₇ClNO₂ (exact mass: 184.02 g/mol).
  • Key Differences: The amino group increases basicity (pKa ~9.5), contrasting with the neutral benzoylamino group. S-stereochemistry is critical for chiral recognition in enzyme-binding contexts. Used in peptide synthesis and as a building block for antidiabetic agents .

Biological Activity

Benzoylamino-(2-chloro-phenyl)-acetic acid (commonly referred to as BCA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with BCA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

BCA is characterized by its benzoylamino group attached to a 2-chloro-phenyl moiety and an acetic acid functional group. Its chemical structure can be represented as:

C15H14ClNO2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This compound's unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research has shown that BCA exhibits significant antimicrobial properties against various bacterial strains. A study comparing BCA with standard antibiotics revealed that it has comparable or superior activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of BCA Compared to Standard Antibiotics

CompoundActivity Against S. aureusActivity Against P. aeruginosa
This compoundModerateSignificant
CiprofloxacinHighModerate

2. Anticancer Properties

BCA has also been evaluated for its anticancer potential. In vitro studies demonstrated that BCA inhibited the growth of various cancer cell lines, including leukemia and solid tumors. The compound showed an IC50 value of approximately 0.078 μM against the MV4-11 cell line, indicating potent cytotoxicity .

Table 2: Cytotoxicity of BCA Against Cancer Cell Lines

Cell LineIC50 (μM)
MV4-110.078
HCT1160.25
A5490.30

3. Anti-inflammatory Effects

The anti-inflammatory activity of BCA was assessed using models such as the croton oil ear assay, where it exhibited significant reduction in inflammation compared to control groups . This suggests potential applications in treating inflammatory diseases.

The mechanism underlying the biological activities of BCA appears to involve multiple pathways:

  • Inhibition of Enzyme Activity : BCA may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : In cancer cells, BCA has been shown to induce apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of BCA:

  • A study published in 2021 highlighted the compound's potential as a dual-action agent against both bacterial infections and cancer cell proliferation .
  • Another investigation demonstrated that modifications in the molecular structure of BCA could enhance its potency against resistant bacterial strains .

Q & A

Q. Optimization Strategies :

  • Adjust molar ratios of reactants (e.g., 1:1.2 for benzoyl chloride to amine intermediate) to minimize unreacted starting material.
  • Control temperature (e.g., 0–5°C during benzoylation to reduce side reactions).
  • Monitor by-products (e.g., unreacted thionyl chloride derivatives) using GC-MS .

Basic: What analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the chloro-phenyl group (δ 7.2–7.5 ppm) and benzoylamino carbonyl (δ ~170 ppm) .
  • HPLC-MS : Assess purity and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 304.1) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

Basic: How can researchers assess the purity of this compound?

Q. Methodological Answer :

  • Titration : Adapt acetic acid titration methods (e.g., using NaOH with phenolphthalein) for carboxylic acid quantification, ensuring endpoint calibration .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities (<0.5% threshold) .
  • Melting Point Analysis : Compare observed mp (e.g., 145–147°C) to literature values to detect solvate formation .

Advanced: How can computational models like PCM predict the solubility of this compound in different solvents?

Q. Methodological Answer :

  • Polarizable Continuum Model (PCM) : Compute solvation free energy using Gaussian09 with B3LYP/6-31G(d) basis set. Input dielectric constants (e.g., ε=78.4 for water) to simulate solvent effects .
  • Validation : Compare predicted solubility (e.g., in DMSO vs. ethanol) with experimental shake-flask assays. Adjust for hydrogen-bonding interactions using COSMO-RS .

Advanced: What structural features of this compound influence its biological activity?

Q. Methodological Answer :

  • Substituent Effects : The 2-chloro group enhances lipophilicity (logP ~2.8), impacting membrane permeability .
  • Amide Bond : Stabilizes conformation for target binding; compare analogs (e.g., 4-chloro derivatives) via SAR studies .
  • In Silico Docking : Use AutoDock Vina to map interactions with hypothetical targets (e.g., enzymes with hydrophobic pockets) .

Advanced: How should researchers address contradictions between experimental and computational solubility data?

Q. Methodological Answer :

  • Error Sources : Check for polymorphic forms (e.g., amorphous vs. crystalline) via XRD .
  • Data Reconciliation : Cross-validate using multiple methods (e.g., PCM calculations, experimental HPLC solubility in buffered solutions) .
  • Case Study : If PCM predicts higher water solubility than observed, test for aggregation using dynamic light scattering (DLS) .

Advanced: What reaction intermediates are critical in the synthesis of this compound?

Q. Methodological Answer :

  • Key Intermediates :
    • Methyl ester of amino-(2-chloro-phenyl)-acetic acid (Stage 1, confirmed by ¹H NMR) .
    • Benzoylated intermediate (Stage 2, monitored by TLC, Rf ~0.6 in ethyl acetate/hexane) .
  • Mechanistic Insights : Use LC-MS to detect transient species (e.g., acyl chloride intermediates) during benzoylation .

Advanced: How can in vitro pharmacokinetic assays evaluate the metabolic stability of this compound?

Q. Methodological Answer :

  • Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS (HRMS) to detect hydroxylated or dechlorinated metabolites .
  • Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .

Advanced: How can by-products from the synthesis be identified and minimized?

Q. Methodological Answer :

  • By-Product Profiling : Use GC-MS to detect residual thionyl chloride derivatives (e.g., methyl chlorides) .
  • Process Optimization :
    • Reduce SOCl₂ excess (e.g., from 2.0 to 1.5 equivalents) .
    • Introduce quenching steps (e.g., aqueous NaHCO₃ wash) to neutralize acidic by-products .

Advanced: What parameters are critical for optimizing HPLC methods for this compound?

Q. Methodological Answer :

  • Column Selection : C18 columns for polar interactions; adjust pH (2.5–3.0) to ionize the carboxylic acid group .
  • Mobile Phase : Acetonitrile/water (60:40) with 0.1% TFA for peak symmetry (asymmetry factor <1.2) .
  • Detection : UV at 254 nm (aromatic chromophore) with LOD ~0.1 µg/mL .

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